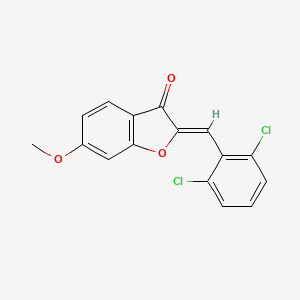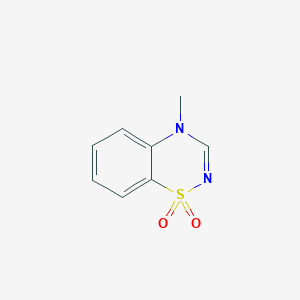
4-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide
Overview
Description
4-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide is a derivative of 1,2,4-benzothiadiazine-1,1-dioxide . It has important applications in drug development and research . For example, compounds containing this skeleton have anti-inflammatory, antibacterial, hair growth stimulating properties, and more .
Synthesis Analysis
The synthesis of this compound involves a [2+2] successive reaction process of cyclization/decarbonation/sulfonylation . This process is characterized by heating an aprotic solvent as a reaction medium, mixing N-aryl amide with chlorosulfonyl isocyanate . The synthesis method is reported to have low cost, no toxicity, and high synthesis efficiency .Molecular Structure Analysis
The molecular formula of this compound is C8H8N2O2S . Its average mass is 196.226 Da and its monoisotopic mass is 196.030655 Da .Chemical Reactions Analysis
In the synthesis of compounds containing the 1,2,4-benzothiadiazine-1,1-dioxide skeleton, a ring closure reaction is a key step . The literature reports that the main methods for synthesizing the compounds involve cyclization with trimethyl orthoacetate, using the aldehyde to close the ring, and high-temperature (200 ℃) ring closure .Scientific Research Applications
Structural Studies
- Structural studies on benzothiadiazine derivatives, including 4-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide, provide insights into their crystal structures and molecular interactions. Such studies reveal the planarity of the benzothiadiazine ring and the orientation of sulfonyl groups, which are significant for understanding their chemical behavior and potential applications (Bombieri et al., 1990).
Chemical Synthesis and Modification
- Research into the synthesis and modification of this compound derivatives has led to the development of various compounds with potential biological activities. Techniques like Mitsunobu reactions have been utilized for synthesizing complex derivatives (Chern et al., 1991).
Potential Therapeutic Applications
- The derivatives of this compound have been studied for their potential therapeutic applications, including as allosteric modulators of AMPA/kainate receptors, which could have implications for the treatment of neurological disorders (Braghiroli et al., 2002).
Interaction with Biological Molecules
- The binding characteristics of benzothiadiazine derivatives to human albumin have been investigated. Understanding these interactions is crucial for drug development, as they can influence the distribution and efficacy of pharmaceutical compounds (Sellers & Koch-Weser, 1974).
Mechanism of Action
Target of Action
The primary targets of 4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dioxide are KATP channels and AMPA receptors . These targets play a crucial role in regulating insulin release and neurotransmission, respectively .
Mode of Action
4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dioxide interacts with its targets by binding to specific sites on the KATP channels and AMPA receptors . This binding results in the activation of KATP channels and modulation of AMPA receptors, leading to changes in insulin release and neurotransmission .
Biochemical Pathways
The activation of KATP channels and modulation of AMPA receptors by 4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dioxide affects the insulin signaling pathway and glutamatergic neurotransmission . These changes can have downstream effects on glucose metabolism and synaptic plasticity .
Pharmacokinetics
The compound’s molecular weight (27513 ) suggests that it may have good oral bioavailability.
Result of Action
The molecular and cellular effects of 4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dioxide’s action include enhanced insulin release and altered neurotransmission . These effects can potentially influence metabolic processes and neuronal communication .
Future Directions
The 1,2,4-benzothiadiazine-1,1-dioxide scaffold, to which 4-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide belongs, has been the subject of ongoing research due to its wide range of pharmacological activities . Future research may focus on exploring new therapeutic activities and optimizing the synthesis process .
Biochemical Analysis
Biochemical Properties
4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to modulate the activity of KATP channels, which are critical in regulating cellular energy homeostasis . Additionally, it interacts with AMPA receptors, affecting synaptic transmission and plasticity . These interactions highlight the compound’s potential in modulating biochemical pathways related to energy metabolism and neurotransmission.
Cellular Effects
The effects of 4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance . Furthermore, it affects cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . These cellular effects underscore the compound’s potential in therapeutic applications, particularly in diseases characterized by dysregulated cell signaling and metabolism.
Molecular Mechanism
At the molecular level, 4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . For instance, its interaction with KATP channels involves binding to the sulfonylurea receptor subunit, leading to channel modulation . Additionally, the compound can influence gene expression by interacting with transcription factors or epigenetic modifiers . These molecular mechanisms provide insights into how the compound can be harnessed for therapeutic purposes.
Temporal Effects in Laboratory Settings
The stability and effects of 4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione over time have been studied extensively in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that its effects on cellular function can persist, with sustained modulation of gene expression and enzyme activity . These temporal effects are crucial for understanding the compound’s potential in long-term therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of 4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione vary with dosage. At lower doses, the compound can exert beneficial effects, such as enhancing insulin sensitivity and reducing blood pressure . At higher doses, it may cause adverse effects, including toxicity and organ damage . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.
Metabolic Pathways
4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in its biotransformation . The compound can also affect metabolic flux by modulating key metabolic enzymes, leading to changes in metabolite levels . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione within cells and tissues are mediated by specific transporters and binding proteins . For instance, it can be transported across cell membranes by organic anion transporters . Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are critical for determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is influenced by targeting signals and post-translational modifications . The compound can localize to specific organelles, such as mitochondria or the endoplasmic reticulum, where it exerts its biochemical effects . This subcellular localization is essential for understanding the precise mechanisms through which the compound influences cellular function.
Properties
IUPAC Name |
4-methyl-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-10-6-9-13(11,12)8-5-3-2-4-7(8)10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMOILWTJHUYFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NS(=O)(=O)C2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
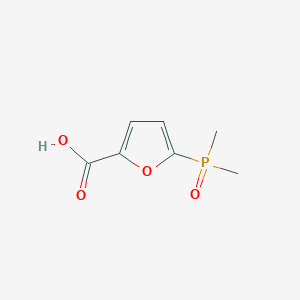
![2-Butyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2597476.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,4-difluorophenyl)ethanediamide](/img/structure/B2597478.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2597479.png)
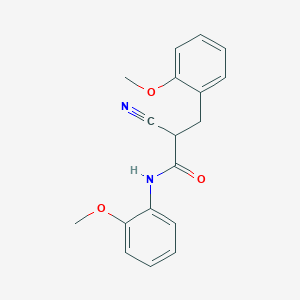
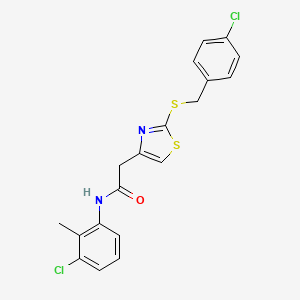
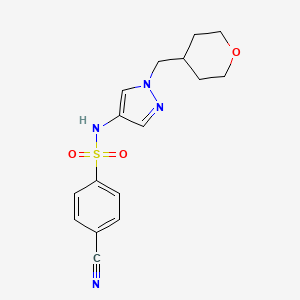
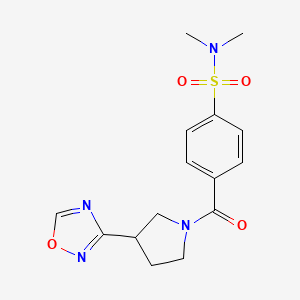
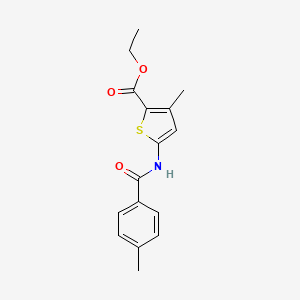
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide](/img/structure/B2597492.png)
![1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2597493.png)
![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2597497.png)
